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Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a

molecule undergoes tautomerization in its electronically excited state through the transfer of a

proton.[1] This reaction is typically observed in molecules that possess both a proton donor

group (e.g., hydroxyl, -OH) and a proton acceptor group (e.g., imine nitrogen, =N-) connected

by an intramolecular hydrogen bond.[2] Upon absorption of light, the acidity and basicity of the

donor and acceptor sites, respectively, are significantly altered, which facilitates an ultrafast

proton transfer.[2][3]

A key characteristic of ESIPT-capable molecules is their exceptionally large Stokes shift, which

is the difference between the maximum wavelengths of absorption and emission.[1] This can

result in dual fluorescence: a normal emission from the original excited state (enol form) and a

significantly red-shifted emission from the proton-transferred tautomer (keto form).[1][4] This

unique property makes ESIPT fluorophores highly valuable for applications in fluorescent

probes, bioimaging, luminescent materials, and photosensitizers.[5]

The molecule 2-(2-Hydroxyphenyl)benzothiazole (HBT) is a canonical system for studying

ESIPT.[6][7][8] Its rigid structure and pre-existing intramolecular hydrogen bond between the

phenolic hydroxyl group and the thiazole nitrogen atom create an ideal framework for the

ESIPT process to occur efficiently.
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The ESIPT process in HBT follows a four-level photocycle involving two distinct chemical

forms: the enol tautomer (E) and the keto tautomer (K).

Photoexcitation: The process begins with the absorption of a photon by the stable ground-

state enol form (E), promoting it to the Franck-Condon excited singlet state (E*).[2] This

electronic transition redistributes the electron density within the molecule, significantly

increasing the acidity of the phenolic proton donor and the basicity of the benzothiazole

nitrogen acceptor.[3]

Proton Transfer (ESIPT): In the excited state, the strengthened intramolecular hydrogen

bond facilitates an ultrafast transfer of the proton from the oxygen atom to the nitrogen atom.

[7][8] This forms the excited keto tautomer (K*). This transfer is often barrierless or has a

very low energy barrier and occurs on a femtosecond to picosecond timescale.[7][9]

Fluorescence Emission: The excited keto form (K*) relaxes to its ground state (K) by emitting

a photon. This fluorescence is characterized by a large Stokes shift relative to the initial

absorption of the enol form.[2]

Back Proton Transfer: The ground-state keto form (K) is generally unstable and rapidly

undergoes a back-proton transfer to regenerate the thermodynamically more stable ground-

state enol form (E), completing the cycle.
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Photophysical Properties and Quantitative Data
The photophysical properties of HBT and its derivatives are central to their function. These

properties are highly sensitive to the molecular structure and the surrounding environment.

Theoretical calculations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-

DFT) are often employed to predict and corroborate experimental findings.[5][10]

Structural Parameters
Upon photoexcitation from the S0 to the S1 state, the intramolecular hydrogen bond

strengthens, which is a prerequisite for ESIPT. This is evidenced by changes in key bond

lengths and angles.
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Compound State
O–H Bond Length
(Å)

H···N Distance (Å)

HBTM-1 S0 0.999 1.677

S1 1.047 1.524

HBTM-2 S0 0.999 1.678

S1 1.022 1.590

HBTM-3 S0 0.999 1.678

S1 1.011 1.627

Table 1: Calculated

hydrogen bond

parameters for HBT--

related derivatives

(HBTM) in the ground

(S0) and first excited

(S1) states, showing

the lengthening of the

O-H bond and

shortening of the H···N

distance upon

excitation.[5]

Spectroscopic Data
The absorption and emission characteristics are defining features of ESIPT molecules. The

large Stokes shift is a direct consequence of the structural relaxation and proton transfer in the

excited state.
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Compound Solvent
Absorption
λmax (nm)

Emission
λmax (nm)

Stokes Shift
(nm)

HBTM-1 DMSO 387 535 148

HBTM-2 DMSO 415 580 165

HBTM-3 DMSO 450 632 182

ENF Dichloromethane 433 (Calculated) - -

~420

(Experimental)

Table 2:

Calculated and

experimental

spectroscopic

data for HBT

derivatives,

demonstrating

the characteristic

large Stokes

shifts.[5][11]

Vibrational Frequencies
Infrared (IR) spectroscopy provides further evidence for the strengthening of the intramolecular

hydrogen bond in the excited state. A significant redshift in the O–H stretching frequency from

the S0 to the S1 state indicates a weaker, more labile O-H bond, which facilitates proton

transfer.[5][12]
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Compound
O–H Stretch (S0,
cm⁻¹)

O–H Stretch (S1,
cm⁻¹)

Redshift (cm⁻¹)

HBTM-1 3076.92 2254.63 822.29

HBTM-2 3081.80 2652.38 429.42

HBTM-3 3084.81 2845.68 239.13

Table 3: Calculated

O–H stretching

vibrational frequencies

for HBT-related

derivatives, showing a

pronounced redshift

upon excitation to the

S1 state.[5]

Factors Influencing the ESIPT Process
Solvent Effects
The solvent environment can significantly modulate the ESIPT process.[2][13]

Nonpolar Solvents: In nonpolar solvents like cyclohexane, the intramolecular hydrogen bond

is preserved, and the ESIPT process is highly efficient.[13]

Polar Protic Solvents: Polar protic solvents (e.g., ethanol, methanol) can form intermolecular

hydrogen bonds with the HBT molecule.[2] This can compete with the intramolecular

hydrogen bond, potentially disrupting the ESIPT pathway and leading to an increase in the

normal enol emission at the expense of the tautomer fluorescence.[13][14]

Polar Aprotic Solvents: In polar aprotic solvents (e.g., DMSO, DMF), the ESIPT process is

generally favorable. However, strong solvent polarity can influence the energy levels of the

excited states and may lead to deprotonation, forming an anionic species with distinct

emission properties.[6][15]

Substituent Effects
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Modifying the HBT scaffold with electron-donating or electron-withdrawing groups can fine-tune

the ESIPT process and the resulting photophysical properties.

Electron-Withdrawing Groups: These groups can weaken the intramolecular hydrogen bond,

potentially making the ESIPT process less favorable.[13]

Extended π-Conjugation: Increasing the number of C=C double bonds in the molecular

structure can lead to a redshift in both absorption and emission wavelengths and an increase

in the Stokes shift.[5] However, it may also weaken the intramolecular hydrogen bond and

increase the energy barrier for proton transfer.[5]

Experimental and Computational Protocols
The study of ESIPT is a multidisciplinary effort, combining organic synthesis, advanced

spectroscopy, and computational chemistry.

Synthesis Protocols
The synthesis of HBT and its derivatives typically involves the condensation of a substituted 2-

aminophenol with a corresponding benzoic acid or benzaldehyde derivative. Specific protocols

are well-established in the chemical literature. For instance, the synthesis of 2,4-

bis(benzo[d]thiazol-2-yl)phenol involves reacting 2,4-diaminophenol with 2-mercaptobenzoic

acid.[15]

Spectroscopic Methodologies
Steady-State Spectroscopy:

UV-Vis Absorption: Measures the electronic transitions from the ground state. Samples are

dissolved in a suitable solvent in a quartz cuvette and analyzed using a spectrophotometer.

The absorption spectra of HBT typically show peaks in the 260-370 nm range.[13]

Fluorescence Spectroscopy: Measures the emission from the excited state. The sample is

excited at a wavelength corresponding to its absorption maximum, and the emitted light is

collected, typically at a 90-degree angle, and analyzed by a fluorometer.

Time-Resolved Spectroscopy: These techniques are crucial for studying the dynamics of the

ESIPT process, which occurs on ultrafast timescales.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.researchgate.net/publication/248237088_Solvent_effect_of_excited_state_intramolecular_proton_transfer_in_2-2'-hydroxyphenyl_benzothiazole_upon_luminescent_properties
https://pubs.acs.org/doi/10.1021/acs.jpca.5c05993
https://pubs.acs.org/doi/10.1021/acs.jpca.5c05993
https://pubmed.ncbi.nlm.nih.gov/40323230/
https://www.researchgate.net/publication/248237088_Solvent_effect_of_excited_state_intramolecular_proton_transfer_in_2-2'-hydroxyphenyl_benzothiazole_upon_luminescent_properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15553095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Time-Correlated Single Photon Counting (TCSPC): This technique measures fluorescence

lifetimes in the picosecond to nanosecond range.[16] It provides information on the decay

kinetics of the excited states involved in the ESIPT cycle.

Femtosecond Transient Absorption Spectroscopy (fs-TAS): This is a powerful pump-probe

technique for monitoring ultrafast chemical events.[17][18] A strong "pump" pulse excites the

molecule, and a weaker, time-delayed "probe" pulse measures the change in absorption of

the sample. By varying the delay time between the pump and probe, the formation and

decay of transient species, such as the excited enol and keto forms, can be tracked with

femtosecond resolution.[8][17]
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Computational Protocols
Theoretical calculations are indispensable for understanding the ESIPT mechanism at a

molecular level.

Methodology: DFT is used to optimize the geometric structures in the ground state (S0),

while TD-DFT is used for the excited state (S1).[5][10]

Basis Sets: Common basis sets include 6-311++G(d,p) or TZVP.[2][12]

Solvent Modeling: The effect of the solvent is often incorporated using the Polarizable

Continuum Model (PCM).[2][14]

Analysis:

Geometry Optimization: Confirms the structural changes upon excitation.[5]

Vibrational Analysis: Calculation of IR spectra to confirm hydrogen bond strengthening.[12]

Potential Energy Curves (PECs): Constructed by scanning the O-H coordinate to

determine the energy barrier for the proton transfer reaction in both the ground and

excited states.[5][11]

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital

(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals the nature of the

electronic transitions and charge transfer characteristics.[3][5]

Applications in Research and Drug Development
The unique photophysical properties of HBT derivatives make them suitable for a variety of

applications.

Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local

environment (polarity, pH, viscosity) allows for their use in detecting specific analytes, ions,

and biomolecules.[19]

Bioimaging: Their large Stokes shifts are advantageous in biological imaging as they

minimize self-absorption and reduce background interference from autofluorescence.[5]
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Materials Science: HBT-based molecules are used in the development of organic light-

emitting diodes (OLEDs), luminescent materials, and photochromic materials.[2][13]

Drug Development: While not drugs themselves, ESIPT probes can be used as tools in drug

development. For example, they can be designed to monitor changes in the cellular

microenvironment or to track the delivery of a therapeutic agent by reporting on local

conditions. Their application aligns with the increasing use of biomarkers to characterize

drug effects and understand pharmacologic mechanisms.[20]

Conclusion
The excited-state intramolecular proton transfer in 2-(2-Hydroxyphenyl)benzothiazole (HBT) is

a well-studied, ultrafast photochemical process that serves as a cornerstone for designing

advanced functional molecules. The transfer of a proton from the enol to the keto tautomer

upon photoexcitation results in a characteristic large Stokes-shifted fluorescence. This process

is intricately controlled by both the intrinsic molecular structure and the external solvent

environment. A synergistic approach combining advanced spectroscopic techniques and high-

level quantum chemical calculations has provided profound insights into the dynamics and

mechanism of ESIPT. The continued exploration and functionalization of the HBT scaffold

promise to yield novel materials and probes for a wide range of applications, from materials

science to biomedical research and diagnostics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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